molecular formula C7H4ClF3IN B8677738 5-Chloro-2-iodo-4-(trifluoromethyl)aniline

5-Chloro-2-iodo-4-(trifluoromethyl)aniline

Cat. No. B8677738
M. Wt: 321.46 g/mol
InChI Key: DSJZKFRIHSLPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-iodo-4-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4ClF3IN and its molecular weight is 321.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-iodo-4-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-iodo-4-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-2-iodo-4-(trifluoromethyl)aniline

Molecular Formula

C7H4ClF3IN

Molecular Weight

321.46 g/mol

IUPAC Name

5-chloro-2-iodo-4-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4ClF3IN/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,13H2

InChI Key

DSJZKFRIHSLPBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)N)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iodine monochloride (1.5 g) was added in one portion to a mixture of 3-chloro-4-trifluoromethylaniline (1.7 g), sodium acetate trihydrate (2.2 g), and acetic acid (10 ml) at room temperature. After 30 min aqueous sodium bicarbonate/sodium sulfite was added and the mixture extracted with diethyl ether. The organic phase was dried over Na2SO4, filtered and evaporated. The residue was purified by chromatography (ethyl acetate-hexane) to afford the title compound, 2.2 g.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium bicarbonate sodium sulfite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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